molecular formula C9H11N5O B13180178 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B13180178
M. Wt: 205.22 g/mol
InChI Key: QXRZROWDPLWANS-UHFFFAOYSA-N
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Description

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a 1H-1,2,4-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the formation of the pyridine ring followed by the introduction of the ethoxy and triazole groups. One common method involves the reaction of 2-ethoxypyridine with 1H-1,2,4-triazole under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the ethoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The triazole ring is known to form strong interactions with metal ions and proteins, which can modulate the activity of these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

2-ethoxy-5-(1,2,4-triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C9H11N5O/c1-2-15-9-8(10)3-7(4-12-9)14-6-11-5-13-14/h3-6H,2,10H2,1H3

InChI Key

QXRZROWDPLWANS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N2C=NC=N2)N

Origin of Product

United States

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